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Compound of Interest

Compound Name: BAY-5516

Cat. No.: B12387193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacodynamic properties and

mechanism of action of BAY-5516, a novel, orally bioavailable covalent inverse agonist of the

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). BAY-5516 is under investigation

for its therapeutic potential in conditions driven by hyperactivated PPARγ, such as luminal

bladder cancer.

Core Mechanism of Action
BAY-5516 functions as a covalent inverse agonist of PPARγ, a ligand-activated transcription

factor that plays a crucial role in adipogenesis, lipid homeostasis, and inflammation. Unlike

PPARγ agonists which activate the receptor and promote the recruitment of transcriptional

coactivators, BAY-5516 induces a conformational change in the PPARγ ligand-binding domain

(LBD) that enhances the recruitment of a transcriptionally repressive complex.[1] This

stabilization of the PPARγ-corepressor interaction leads to the repression of canonical PPARγ

target gene expression.

The primary molecular mechanism involves the covalent binding of BAY-5516 to a uniquely

positioned cysteine residue within the PPARγ LBD. Structural studies of related compounds

from the same 4-chloro-6-fluoroisophthalamide series reveal that this covalent modification,

combined with specific non-covalent interactions, locks the receptor in a conformation that

favors binding to corepressors such as NCOR1 and NCOR2 (Nuclear Receptor Corepressor 1
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and 2).[1][2] This contrasts with the agonist-bound state, where the receptor conformation

promotes the dismissal of corepressors and the recruitment of coactivators.
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Pharmacodynamic Profile: Quantitative Data
BAY-5516 has been characterized in a variety of biochemical and cellular assays to quantify its

potency and efficacy as a PPARγ inverse agonist. The following table summarizes the key

quantitative data available from public-domain research.
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Assay Type Parameter Value Target/System Reference

Biochemical

Assay
IC50 6.1 ± 3.6 nM PPARγ --INVALID-LINK--

Cellular Reporter

Assay
IC50 (hPPARγ) 0.40 nM

GAL4-hPPARγ-

LBD

[3] (Data for

analogous

compound BAY-

4931)

Cellular Reporter

Assay
Emax (hPPARγ) 100%

GAL4-hPPARγ-

LBD

[3] (Data for

analogous

compound BAY-

4931)

Proliferation

Assay
GI50 6 nM - >500 nM

Urothelial Cancer

Cell Lines

(Data for

analogous

compound FX-

909)

In Vivo Studies PD Regulation
Comparable to

SR10221

PPARγ Target

Gene Expression

Note: Specific quantitative data for BAY-5516 is limited in publicly accessible literature. Data

from highly analogous compounds from the same discovery programs are included for context

and are noted as such.

Key Experimental Protocols
The following protocols are based on methodologies described for the characterization of BAY-
5516 and closely related covalent PPARγ inverse agonists.

TR-FRET PPARγ Corepressor Recruitment Assay
This biochemical assay quantifies the ability of a compound to promote the interaction between

the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide.

Objective: To measure the EC50 and Emax of BAY-5516 for inducing the recruitment of an

NCOR2 peptide to the PPARγ LBD.
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Methodology:

Reagents:

GST-tagged human PPARγ-LBD

Terbium (Tb)-labeled anti-GST antibody (FRET donor)

Fluorescein-labeled peptide derived from the corepressor NCOR2 (FRET acceptor)

BAY-5516 serially diluted in DMSO

Assay Buffer (e.g., TR-FRET buffer)

Procedure:

1. Add PPARγ-LBD and Tb-anti-GST antibody to a low-volume 384-well plate and incubate

to allow for antibody-LBD binding.

2. Add serial dilutions of BAY-5516 or vehicle control (DMSO) to the wells.

3. Add the fluorescein-labeled NCOR2 peptide to initiate the recruitment reaction.

4. Incubate the plate at room temperature, protected from light, for a defined period (e.g., 1-2

hours).

5. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal

using a suitable plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

Data Analysis:

1. Calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm).

2. Normalize the data to a positive control (e.g., a known inverse agonist like T0070907) and

a negative vehicle control.

3. Plot the normalized signal against the logarithm of the compound concentration and fit the

data using a four-parameter sigmoidal dose-response curve to determine EC50 and Emax
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Cellular PPARγ Target Gene Reporter Assay
This cell-based assay measures the functional consequence of PPARγ inverse agonism by

quantifying the repression of a PPARγ-driven reporter gene.

Objective: To determine the IC50 and Emax of BAY-5516 for the repression of PPARγ

transcriptional activity in a relevant cell line.

Methodology:

Cell Line: A human bladder cancer cell line (e.g., RT112) stably transfected with a reporter

construct. The construct contains a PPARγ response element (PPRE) from a target gene

promoter (e.g., FABP4) driving the expression of a reporter enzyme (e.g., NanoLuc

luciferase).

Procedure:

1. Seed the engineered reporter cells into 96-well or 384-well plates and allow them to

adhere overnight.

2. Treat the cells with serial dilutions of BAY-5516 or vehicle control (DMSO). To measure

inverse agonism, cells are typically co-treated with a sub-maximal concentration of a

PPARγ agonist (e.g., Rosiglitazone) to induce a baseline reporter signal.

3. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for changes in gene

expression.

4. Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for

luciferase) using a plate reader.

5. A parallel assay (e.g., CellTiter-Glo) can be performed to measure cell viability and

normalize for cytotoxicity.

Data Analysis:

1. Normalize the reporter signal to the cell viability data.
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2. Express the data as a percentage of the signal from the agonist-only treated cells (0%

inhibition) and vehicle-only cells (100% inhibition).

3. Plot the percent inhibition against the logarithm of the compound concentration and fit the

data using a four-parameter sigmoidal dose-response curve to determine IC50 and Emax

values.

In Vivo Pharmacodynamics
In vivo studies have demonstrated that BAY-5516 and its analogs lead to the

pharmacodynamic regulation of PPARγ target gene expression. These experiments typically

involve administering the compound to tumor-bearing animal models (e.g., urothelial cancer

xenografts) and subsequently measuring the expression of known PPARγ target genes in the

tumor tissue via methods like quantitative PCR (qPCR) or RNA-seq. The goal is to establish a

dose-dependent relationship between compound exposure and target engagement in a

physiological setting. While specific quantitative outcomes for BAY-5516 are not detailed in

available literature, its activity is reported to be comparable to other known inverse agonists like

SR10221.

Selectivity and Preclinical Development
An important aspect of the pharmacodynamic profile of BAY-5516 is its selectivity. As part of

the 4-chloro-6-fluoroisophthalamide series, it was designed for high selectivity for PPARγ over

other related nuclear receptors, such as PPARα and PPARδ. This selectivity is achieved

through a combination of the covalent binding mechanism to the unique cysteine residue and

specific interactions within the ligand-binding pocket. The low reactivity of the covalent warhead

further contributes to a favorable selectivity profile, minimizing off-target interactions. These

properties, combined with oral bioavailability, position BAY-5516 as a valuable tool for further in

vivo studies to explore the therapeutic potential of PPARγ inverse agonism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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